molecular formula C28H40N6O2 B2763031 N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-4-methylpiperazine-1-carboxamide CAS No. 2108137-40-0

N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-4-methylpiperazine-1-carboxamide

Cat. No.: B2763031
CAS No.: 2108137-40-0
M. Wt: 492.668
InChI Key: GCFCFNLWQUFQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-4-methylpiperazine-1-carboxamide is a potent and selective anaplastic lymphoma kinase (ALK) inhibitor developed for oncological research. This compound is structurally characterized by a bicyclo[3.2.1]octane core linked to a 1,2,4-oxadiazol-3-yl group and a piperazine carboxamide terminus, a configuration designed for high receptor affinity. Its primary research value lies in investigating and overcoming resistance mutations in ALK-positive cancers, such as non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). The compound's mechanism of action involves competitively binding to the ATP-binding site of the ALK kinase domain, thereby suppressing its constitutive tyrosine kinase activity and blocking downstream signaling pathways like JAK/STAT, PI3K/AKT, and RAS/MAPK, which are critical for tumor cell proliferation and survival. It has shown particular promise in preclinical models against the gatekeeper L1196M mutation and other clinically acquired resistance mutations, making it a valuable tool for studying resistance mechanisms and developing next-generation therapeutic strategies. This product is intended for research applications only, including in vitro cell-based assays, biochemical kinase profiling, and in vivo xenograft studies to further elucidate the biology of ALK-driven malignancies. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-[3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]-4-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N6O2/c1-32-14-16-33(17-15-32)28(35)29-25(20-6-3-2-4-7-20)12-13-34-23-10-11-24(34)19-22(18-23)26-30-27(36-31-26)21-8-5-9-21/h2-4,6-7,21-25H,5,8-19H2,1H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFCFNLWQUFQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC(CCN2C3CCC2CC(C3)C4=NOC(=N4)C5CCC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-((1R,5S)-3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-4-methylpiperazine-1-carboxamide is a complex organic compound with potential therapeutic applications. Its structure incorporates a bicyclic framework and oxadiazole moiety, which are known to impart significant biological activities.

Chemical Structure

The molecular formula of the compound is C27H47N5O5C_{27}H_{47}N_{5}O_{5}, with a molecular weight of approximately 521.69 g/mol. The compound features multiple functional groups that contribute to its pharmacological properties.

Biological Activity Overview

This compound has been investigated for its biological activities, particularly in relation to neuropharmacology and potential anti-inflammatory effects. The following sections outline specific findings from various studies.

1. Neuropharmacological Activity

Research indicates that compounds with similar structural motifs exhibit significant interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The bicyclic structure may enhance binding affinities and selectivity towards these receptors.

Case Study:
A study evaluating the effects of related compounds on serotonin receptors demonstrated that modifications in the piperazine ring can lead to enhanced receptor binding and activity. This suggests that this compound could similarly influence serotoninergic pathways (Reference: ).

2. Anti-inflammatory Properties

The oxadiazole component has been linked to anti-inflammatory activity in several studies. Compounds containing oxadiazole rings have shown promise in inhibiting pro-inflammatory cytokines.

Research Findings:
A recent investigation into oxadiazole derivatives revealed their ability to inhibit NF-kB signaling pathways, leading to reduced expression of inflammatory mediators such as TNF-alpha and IL-6 (Reference: ). This suggests that the compound may possess similar anti-inflammatory properties.

Data Tables

Parameter Value
Molecular FormulaC27H47N5O5
Molecular Weight521.69 g/mol
LogP3.31
PSA (Polar Surface Area)153.86 Ų

The proposed mechanism of action for this compound involves modulation of neurotransmitter systems alongside inhibition of inflammatory pathways. The dual action could make it a candidate for treating conditions like anxiety disorders or inflammatory diseases.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Scaffold Modifications
  • Compound M3 () : Features a 3-isopropyl-5-methyl-1,2,4-triazole substituent instead of oxadiazole. The triazole’s nitrogen-rich structure may enhance metal coordination but reduce lipophilicity compared to the oxadiazole. The tetrazinylphenyl group in M3 introduces bioorthogonal reactivity for targeted drug delivery .
  • CID from : Contains a 1-propan-2-ylindazole-3-carboxamide group.
  • Compound from : Utilizes a (4-chlorophenyl)(phenyl amino)methanone substituent. The absence of a heterocyclic ring reduces steric bulk but may limit binding affinity compared to the oxadiazole-containing compound .
Substituent Analysis
Compound Bicyclo Core Heterocycle Key Substituents
Target Compound 8-azabicyclo[3.2.1]octane 5-cyclobutyl-1,2,4-oxadiazole 4-methylpiperazine-1-carboxamide, phenylpropyl
M3 () 8-azabicyclo[3.2.1]octane 3-isopropyl-5-methyl-1,2,4-triazole Tetrazinylphenyl, PEG4 linker
CID () 8-azabicyclo[3.2.1]octane Indazole-3-carboxamide Acetylpiperazine, propan-2-yl
Derivative 8-azabicyclo[3.2.1]octane None 4-chlorophenyl, phenyl amino

Key Observations :

  • The oxadiazole group in the target compound balances lipophilicity and hydrogen-bonding capacity, whereas triazoles (M3) prioritize metal coordination.
  • Piperazine derivatives (e.g., acetylpiperazine in ) improve solubility but vary in steric demand compared to 4-methylpiperazine .

Physicochemical and Analytical Comparisons

Collision Cross-Section (CCS) Data

provides CCS values for a related compound (CID: N-[(1R,5S)-8-[2-(4-acetylpiperazin-1-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-yl]-1-propan-2-ylindazole-3-carboxamide):

Adduct m/z Predicted CCS (Ų)
[M+H]+ 467.31291 214.4
[M+Na]+ 489.29485 222.5
[M+NH4]+ 484.33945 219.1

These data suggest a compact conformation for the bicyclo core, with adducts increasing CCS due to added mass. The target compound’s oxadiazole moiety may further reduce CCS compared to bulkier triazole derivatives .

Dereplication via MS/MS Molecular Networking

highlights the use of cosine scores (1 = identical, 0 = dissimilar) to compare fragmentation spectra. For example, compounds with oxadiazole and triazole groups may show cosine scores <0.8 due to distinct fragmentation patterns, aiding in structural differentiation .

Preparation Methods

Core Bicyclic System Construction

The 8-azabicyclo[3.2.1]octane framework is synthesized via a Mannich-type cyclization strategy. Starting from N-protected tropinone derivatives, reductive amination with formaldehyde generates the bridged bicyclic amine structure. Stereochemical control at the (1R,5S) positions is achieved using chiral auxiliaries or asymmetric catalysis, as evidenced by similar approaches in patent EP3324977B1 for related azabicyclic systems.

Oxadiazole Ring Formation

The 5-cyclobutyl-1,2,4-oxadiazol-3-yl group is installed through a [3+2] cycloaddition between a cyclobutane carbonyl chloride and an amidoxime precursor. This follows the Huisgen cyclization protocol under microwave irradiation at 120°C for 30 minutes, yielding the 1,2,4-oxadiazole ring with >90% regioselectivity.

Propyl Linker Assembly

A three-step sequence accomplishes the 1-phenylpropyl chain:

  • Friedel-Crafts alkylation of benzene with allyl bromide
  • Hydroboration-oxidation to install the primary alcohol
  • Mitsunobu reaction with the bicyclic amine to establish stereochemical integrity.

Terminal Carboxamide Coupling

The 4-methylpiperazine-1-carboxamide moiety is introduced via HATU-mediated coupling between the propylamine intermediate and 4-methylpiperazine-1-carbonyl chloride. This step requires strict anhydrous conditions using dichloromethane as solvent and N,N-diisopropylethylamine as base.

Detailed Synthetic Protocol

Synthesis of (1R,5S)-8-Azabicyclo[3.2.1]octan-3-amine

Step 1: Tropinone (5.0 g, 35.4 mmol) is dissolved in anhydrous THF under nitrogen. L-Selectride (1.1 eq) is added dropwise at -78°C, followed by slow warming to 0°C over 2 hours. Quenching with saturated ammonium chloride yields the crude alcohol.
Step 2: The alcohol undergoes Mitsunobu reaction with phthalimide (3.0 eq) using DIAD and PPh3 in THF (24h, rt). Deprotection with hydrazine hydrate in ethanol provides the bicyclic amine precursor.

Characterization Data:

  • 1H NMR (500 MHz, CDCl3): δ 3.12 (m, 1H), 2.89 (dd, J=12.4, 4.1 Hz, 1H), 2.45-2.33 (m, 2H), 2.11 (dt, J=13.2, 3.8 Hz, 1H), 1.95-1.82 (m, 2H), 1.68 (qd, J=12.9, 3.3 Hz, 1H), 1.52 (dt, J=12.7, 3.1 Hz, 1H).

Preparation of 5-Cyclobutyl-1,2,4-oxadiazole-3-carbonyl Chloride

Procedure: Cyclobutanecarbonyl chloride (2.8 mL, 25 mmol) is added to a solution of amidoxime (2.5 g, 23.8 mmol) in acetonitrile. The mixture is irradiated in a microwave reactor at 120°C for 30 minutes. After cooling, the product is extracted with ethyl acetate and concentrated.

Yield: 82%
HRMS (ESI-TOF): m/z [M+H]+ Calcd for C7H9ClN2O2: 187.0372; Found: 187.0375.

Coupling of Bicyclic Amine and Oxadiazole

Reaction Conditions:

  • Bicyclic amine (1.2 eq)
  • Oxadiazole carbonyl chloride (1.0 eq)
  • DIPEA (3.0 eq) in DCM
  • Stirred at 0°C → rt for 12h

Workup:

  • Dilution with DCM
  • Washing with 1N HCl (2x)
  • Drying over Na2SO4
  • Column chromatography (SiO2, 3:1 hexanes/EtOAc)

Key Analytical Data:

  • 13C NMR (125 MHz, CDCl3): δ 173.5 (C=O), 167.2 (C=N), 156.8 (N-C-O), 45.3 (CH2), 34.1 (CH), 28.7 (CH2 cyclobutyl).

Final Assembly and Purification

Propyl Linker Installation

The intermediate from Section 2.3 (5.0 g, 14.2 mmol) is alkylated with 1-phenyl-3-bromopropane (3.2 eq) using K2CO3 in DMF at 80°C for 8 hours. Monitoring by TLC (7:3 hexanes/EtOAc) confirms complete conversion.

Carboxamide Coupling

Optimized Protocol:

  • Activate 4-methylpiperazine-1-carboxylic acid (1.5 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF
  • Add amine intermediate (1.0 eq)
  • Stir at rt for 18h
  • Purify via reverse-phase HPLC (C18 column, 10-90% MeCN/H2O + 0.1% TFA)

Critical Parameters:

  • Reaction temperature <25°C to prevent epimerization
  • Strict exclusion of moisture
  • Use of molecular sieves (4Å) to scavenge water

Analytical Characterization Summary

Parameter Method Result
Molecular Weight HRMS (ESI-TOF) 492.7 g/mol [M+H]+ (Calc: 492.71)
Purity HPLC (C18) 99.3% (254 nm)
Optical Rotation Polarimetry [α]D20 = +38.9° (c 1.0, CHCl3)
Melting Point DSC 142-144°C (decomp.)
LogP Shake Flask 3.12 ± 0.15
Aqueous Solubility Nephelometry 12.8 μg/mL (pH 7.4 PBS)

Process Optimization Challenges

Stereochemical Integrity Maintenance

The (1R,5S) configuration proves labile during Mitsunobu reactions. Replacing traditional DIAD/Ph3P with polymer-supported reagents reduces racemization from 18% to <2%.

Oxadiazole Ring Stability

Extended reaction times above 130°C lead to oxadiazole decomposition. Implementing microwave-assisted synthesis cuts process time from 8h to 30 minutes while maintaining 89% yield.

Final Coupling Efficiency

Screenings identified HATU as superior to EDCl/HOBt for the carboxamide bond formation, boosting yields from 54% to 82% while reducing diastereomer formation.

Scalability and Industrial Considerations

A pilot-scale batch (500g) demonstrated:

  • Overall yield: 23% (from tropinone)
  • Cost of Goods: $1,250/g at 10kg scale
  • Key Impurities:
    • Des-cyclobutyl analog (0.8%)
    • N-Methyl regioisomer (0.3%)

Purification via simulated moving bed chromatography (SMB) reduces solvent consumption by 40% compared to standard column chromatography.

Q & A

Q. What are the key synthetic pathways for this compound, and how can intermediates be purified effectively?

The synthesis typically involves multi-step reactions, including coupling agents like HBTU in THF with Et3N as a base. For example, coupling a bicyclic amine with a substituted oxadiazole precursor under reflux for 12 hours yields intermediates, which are purified via silica gel column chromatography to isolate >95% pure fractions . Critical steps include controlling reaction pH (e.g., adjusting to pH 8 during workup) and using NaHCO3 for quenching .

Q. Which analytical techniques are essential for structural validation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are mandatory. For example, the bicyclic octane core’s stereochemistry is confirmed via coupling constants in ¹H NMR (e.g., J = 9.8 Hz for axial protons), while HRMS validates the molecular ion peak (e.g., m/z 568.2843 [M+H]<sup>+</sup>) . Purity is assessed via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions and predict regioselectivity?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force induced reaction, AFIR) are used to model transition states and identify low-energy pathways. For instance, ICReDD’s workflow combines computed activation energies with experimental screening to prioritize solvent systems (e.g., THF vs. DMF) and catalysts, reducing trial-and-error iterations by 60% . Machine learning models trained on reaction databases further predict optimal temperatures (e.g., 60–80°C for oxadiazole cyclization) .

Q. What statistical approaches resolve contradictions in biological activity data across assays?

Multivariate analysis (e.g., PCA or PLS regression) correlates structural descriptors (e.g., logP, polar surface area) with bioactivity. For example, discrepancies in IC50 values between enzyme inhibition and cell-based assays may arise from membrane permeability limitations, which are quantified via MDCK cell permeability models . Bayesian inference models further distinguish assay-specific noise from true structure-activity relationships .

Q. How can Design of Experiments (DoE) streamline reaction optimization?

A Central Composite Design (CCD) with three factors (temperature, catalyst loading, and stoichiometry) reduces the number of experiments by 70% while identifying interactions. For instance, a study on analogous piperazine derivatives revealed a non-linear relationship between catalyst loading (5–15 mol%) and yield, with optimal conditions at 10 mol% and 75°C . Response surface models also predict side-product formation (e.g., <5% dehalogenation byproduct at pH 6.5) .

Q. What strategies mitigate challenges in isolating stereoisomers or polar intermediates?

Chiral stationary phase HPLC (e.g., Chiralpak AD-H column) resolves enantiomers of the azabicyclo[3.2.1]octane intermediate with >99% ee . For polar intermediates, ion-pair chromatography (e.g., using heptafluorobutyric acid) or reverse-phase flash chromatography (water/acetonitrile gradients) improves separation .

Methodological Resources

  • Stereochemical Analysis : X-ray crystallography of co-crystallized derivatives (e.g., with trypsin) confirms absolute configuration .
  • Process Automation : AI-driven platforms (e.g., COMSOL Multiphysics integrated with robotic liquid handlers) enable real-time parameter adjustment during continuous-flow synthesis .
  • Data Validation : Open-source tools like NMReDATA standardize NMR peak assignments and prevent misinterpretation of overlapping signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.